molecular formula C5H12BrNO B2359691 Piperidin-4-ol hydrobromide CAS No. 1394936-01-6

Piperidin-4-ol hydrobromide

Cat. No.: B2359691
CAS No.: 1394936-01-6
M. Wt: 182.061
InChI Key: CAHPYTHRWLLFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-ol hydrobromide is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is a derivative of piperidine, where a hydroxyl group is attached to the fourth carbon atom, and it is combined with hydrobromic acid to form the hydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-ol hydrobromide typically involves the reduction of 4-piperidone. One common method includes the use of sodium borohydride as a reducing agent in methanol. The reaction is carried out under reflux conditions, followed by acidification with dilute hydrochloric acid to obtain the hydrobromide salt .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The final product is often purified through crystallization and recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-ol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of piperidine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 4-piperidone or 4-piperidinecarboxaldehyde.

    Reduction: Piperidine.

    Substitution: Various substituted piperidines depending on the reagent used.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the hydroxyl group.

    4-Piperidone: The oxidized form of piperidin-4-ol.

    Piperidin-4-one: Another derivative with a ketone group at the fourth position.

Uniqueness: Piperidin-4-ol hydrobromide is unique due to the presence of both a hydroxyl group and a hydrobromide salt, which can influence its solubility, reactivity, and biological activity. This makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

piperidin-4-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.BrH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPYTHRWLLFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.